molecular formula C24H31N7 B11194818 N-(2,4-dimethylphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(2,4-dimethylphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11194818
M. Wt: 417.5 g/mol
InChI Key: LTKUDTJARFRTKU-UHFFFAOYSA-N
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Description

N2-(2,4-DIMETHYLPHENYL)-6-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-DIMETHYLPHENYL)-6-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Triazine Core: This can be achieved through the cyclization of appropriate nitrile or amine precursors under controlled conditions.

    Substitution Reactions: Introduction of the 2,4-dimethylphenyl group and the piperazine moiety is done through nucleophilic substitution reactions.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, often involving catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-DIMETHYLPHENYL)-6-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like hydrogen or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N2-(2,4-DIMETHYLPHENYL)-6-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,4-DIMETHYLPHENYL)-6-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Shares the 2,4-dimethylphenyl group but differs in the core structure.

    Cetirizine Related Compounds: Contains piperazine moieties but has different functional groups and core structures.

Properties

Molecular Formula

C24H31N7

Molecular Weight

417.5 g/mol

IUPAC Name

2-N-(2,4-dimethylphenyl)-6-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H31N7/c1-18-8-9-21(19(2)16-18)26-24-28-22(27-23(25)29-24)17-31-14-12-30(13-15-31)11-10-20-6-4-3-5-7-20/h3-9,16H,10-15,17H2,1-2H3,(H3,25,26,27,28,29)

InChI Key

LTKUDTJARFRTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CCC4=CC=CC=C4)C

Origin of Product

United States

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